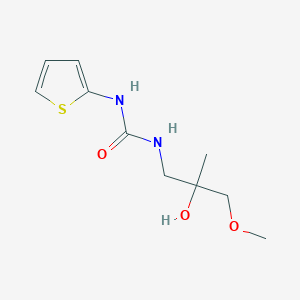![molecular formula C11H15N5OS B2516446 2-Methyl-7-(Piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-on CAS No. 946784-40-3](/img/structure/B2516446.png)
2-Methyl-7-(Piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a useful research compound. Its molecular formula is C11H15N5OS and its molecular weight is 265.34. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Forschungsergebnisse deuten darauf hin, dass diese Verbindung vielversprechende Antitumor-Eigenschaften aufweist. Sie könnte das Wachstum und die Proliferation von Krebszellen durch die gezielte Beeinflussung spezifischer Signalwege oder Rezeptoren beeinträchtigen. Weitere Studien sind erforderlich, um ihren Wirkmechanismus und mögliche klinische Anwendungen zu untersuchen .
- Wissenschaftler verwenden diese Verbindung in Proteomstudien. Ihre einzigartige Struktur ermöglicht die Interaktion mit Proteinen, was möglicherweise zur Proteinidentifizierung, -charakterisierung und Arzneimittelentwicklung beiträgt .
- Das Thiadiazolo-Pyrimidin-Gerüst besitzt eine inhärente antibakterielle und antifungale Aktivität. Forscher untersuchen seine Wirksamkeit gegen verschiedene Krankheitserreger, einschließlich resistenter Stämme. Es könnte als Leitstruktur für die Entwicklung neuer antimikrobieller Mittel dienen .
- Aufgrund des Piperazin-Restes könnte diese Verbindung neuropharmakologische Wirkungen haben. Forscher untersuchen ihre Interaktionen mit Neurotransmitterrezeptoren, Ionenkanälen und neuronalen Signalwegen. Sie könnte für die Behandlung neurologischer Erkrankungen oder die Modulation der Gehirnfunktion relevant sein .
- Einige Studien zeigen, dass Derivate dieser Verbindung entzündungshemmende Wirkungen haben. Forscher untersuchen ihren Einfluss auf entzündungsfördernde Signalwege, Zytokine und Immunantworten. Sie könnte Anwendungen bei der Behandlung entzündlicher Erkrankungen haben .
- Der Thiadiazolo-Pyrimidin-Kern trägt zu interessanten photophysikalischen Eigenschaften bei. Forscher untersuchen seine Fluoreszenz, Absorptionsspektren und Quantenausbeute. Anwendungen umfassen Fluoreszenzfarbstoffe, Sensoren und bildgebende Mittel .
Antitumoraktivität
Proteomforschung
Antibakterielle und Antifungale Eigenschaften
Neuropharmakologie
Anti-inflammatorisches Potenzial
Photophysikalische Eigenschaften
Biochemische Analyse
Biochemical Properties
2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one plays a significant role in biochemical reactions, particularly in the inhibition of RNA synthesis. It interacts with DNA-dependent RNA polymerase, an enzyme crucial for transcribing DNA into RNA. When this compound binds to the enzyme, it inhibits its activity, thereby suppressing RNA synthesis . Additionally, it shows high inhibitory effects against enzymes like yeast alcohol dehydrogenase, indicating its potential to interfere with various enzymatic processes .
Cellular Effects
The effects of 2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one on cellular processes are profound. It influences cell function by inhibiting RNA polymerase, leading to a decrease in RNA synthesis and subsequent protein production. This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in Ehrlich ascites tumor cells, the compound’s inhibitory action on RNA polymerase results in suppressed cell proliferation .
Molecular Mechanism
At the molecular level, 2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one exerts its effects through direct binding interactions with biomolecules. It alkylates the SH or OH groups of RNA polymerase, leading to enzyme inactivation . This alkylation disrupts the enzyme’s ability to catalyze the transcription process, thereby inhibiting RNA synthesis. The compound’s reactivity at the 2-position of the thiadiazolo-pyrimidine ring is crucial for its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that its inhibitory effects on RNA polymerase are sustained over time, but the compound may degrade under certain conditions, affecting its potency . Long-term exposure to the compound in in vitro studies has demonstrated consistent suppression of RNA synthesis and cell proliferation .
Dosage Effects in Animal Models
The effects of 2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits RNA synthesis without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a minimum concentration is required to achieve significant inhibition of RNA polymerase activity .
Metabolic Pathways
2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism may involve enzymatic modifications that affect its activity and stability. It can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s ability to interact with its target enzymes and exert its inhibitory effects .
Eigenschaften
IUPAC Name |
2-methyl-7-(piperazin-1-ylmethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5OS/c1-8-14-16-10(17)6-9(13-11(16)18-8)7-15-4-2-12-3-5-15/h6,12H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDPYFMSFZGESH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=O)C=C(N=C2S1)CN3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-ethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2516368.png)
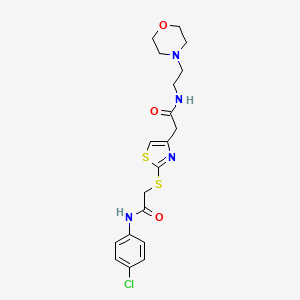
![3-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2516370.png)

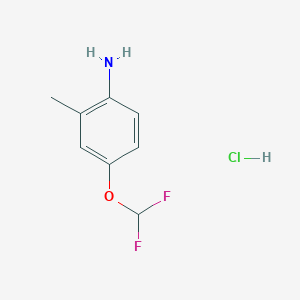
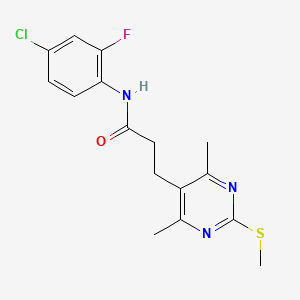
![4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione](/img/no-structure.png)
![Diacetato[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole]ruthenium(II)](/img/structure/B2516377.png)
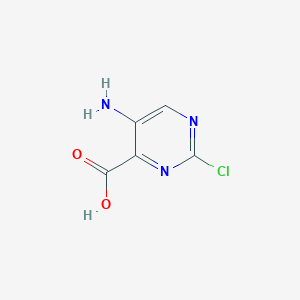
![1-allyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2516380.png)
![3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride](/img/structure/B2516384.png)

